Fmoc-L-Prolinol

Beschreibung

Historical Context of Proline and its Derivatives in Organic Synthesis

The story of proline in organic synthesis is a compelling narrative of a simple amino acid's rise to prominence as a powerful tool for asymmetric catalysis. chemimpex.comsigmaaldrich.com Proline, first isolated in 1900 by Richard Willstätter, is unique among the 20 proteinogenic amino acids due to its secondary amine fused into a pyrrolidine (B122466) ring. chemimpex.com This cyclic structure imparts exceptional conformational rigidity, a feature that chemists would later exploit to control the stereochemical outcome of reactions. chemimpex.comsigmaaldrich.com

The initial forays into using proline as a catalyst occurred in the early 1970s. Current time information in Bangalore, IN.chemimpex.comchemimpex.com Two industrial research groups, one at Schering AG and another at Hoffmann-La Roche, independently discovered that L-proline could catalyze intramolecular aldol (B89426) reactions with high enantioselectivity. Current time information in Bangalore, IN.chemimpex.com A key example from this era is the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which utilized a catalytic amount of (S)-proline to synthesize a chiral building block for steroids. chemimpex.commedchemexpress.com This reaction demonstrated proline's ability to act as a "simplest enzyme," forming a chiral enamine intermediate that dictates the stereochemistry of the product. Current time information in Bangalore, IN.ekt.gr

Despite these promising early results, the field of proline organocatalysis lay dormant for nearly three decades. medchemexpress.com The renaissance began in 2000 when Benjamin List and Carlos F. Barbas III published seminal works demonstrating the power of proline in catalyzing intermolecular asymmetric aldol reactions. medchemexpress.com This sparked a surge of interest, leading to the rapid expansion of proline-catalyzed transformations, including Mannich reactions, Michael additions, and α-aminations. Current time information in Bangalore, IN.chemimpex.com

The success of proline itself spurred extensive research into its derivatives to enhance reactivity, selectivity, and solubility. ontosight.aiguidechem.com By modifying the proline scaffold, chemists have developed a vast library of organocatalysts tailored for specific applications, solidifying the role of proline and its analogues as indispensable tools in modern asymmetric synthesis. sigmaaldrich.comontosight.ai Prolinol, the alcohol derived from the reduction of proline's carboxylic acid, is one such critical derivative, often used as a chiral ligand or as a precursor to more complex catalysts. wikipedia.orgspectrumchemical.comrsc.org

Significance of the Fmoc Protecting Group in Chemical Synthesis Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in the assembly of peptides. Introduced in the 1970s by Louis A. Carpino and Grace Y. Han, the Fmoc group provided a crucial alternative to the existing amine protecting groups, most notably the acid-labile tert-butoxycarbonyl (Boc) group. chemimpex.commedchemexpress.com Its significance lies in its unique deprotection mechanism, which is triggered by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). ontosight.ai

This base-lability is the key to the Fmoc group's success. The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the relatively acidic proton on the fluorene (B118485) ring system. wikipedia.orgacs.org This process is orthogonal to the acid-labile protecting groups commonly used for the side chains of amino acids (e.g., t-butyl or trityl groups). chemimpex.comspectrumchemical.com Orthogonality is a critical principle in multi-step synthesis, allowing for the selective removal of one type of protecting group without affecting others, thereby preventing unwanted side reactions. chemimpex.commdpi.com

The adoption of Fmoc chemistry revolutionized solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield where peptides are built sequentially on an insoluble resin support. ekt.gr The mild conditions required for Fmoc removal, compared to the harsh acids like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF) needed for Boc deprotection, offered several advantages:

Compatibility: The mild basic conditions are compatible with a wider range of sensitive functional groups and modifications, such as phosphorylation and glycosylation, enabling the synthesis of complex, modified peptides. chemimpex.com

Automation: The process is easily automated, as it avoids the use of highly corrosive and hazardous acids. guidechem.com

Monitoring: The fluorene byproduct (dibenzofulvene) released during deprotection has a strong UV absorbance, allowing for real-time, quantitative monitoring of the reaction progress. chemimpex.com

These benefits have established the Fmoc strategy as the predominant method for peptide synthesis in both academic research and industrial production, facilitating the efficient creation of peptides for therapeutics, diagnostics, and materials science. chemimpex.comguidechem.com

Current Research Landscape and Emerging Applications of Fmoc-L-Prolinol

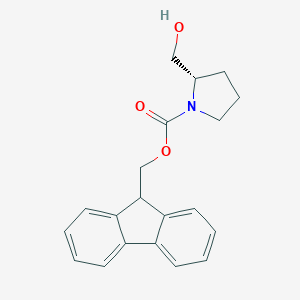

This compound emerges as a highly valuable chiral building block at the intersection of proline chemistry and Fmoc-based synthesis strategies. chemimpex.comsigmaaldrich.com By definition, it is L-prolinol where the secondary amine is protected by an Fmoc group. This combination provides chemists with a stereochemically defined scaffold that can be controllably incorporated into larger molecules.

The primary application of this compound is in the synthesis of peptidomimetics and complex organic molecules. chemimpex.comacs.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often with improved properties such as enhanced stability against enzymatic degradation or better bioavailability. The rigid pyrrolidine ring of the prolinol core introduces a specific conformational constraint into the target molecule, which is crucial for designing compounds that can bind selectively to biological targets like enzymes or receptors. The presence of the Fmoc group allows for its use in standard solid-phase or solution-phase peptide synthesis protocols, where the prolinol unit can be added to a growing chain. acs.orgacs.org After its incorporation, the Fmoc group can be selectively removed to allow further elongation or modification at the nitrogen atom.

Furthermore, this compound serves as a precursor for the synthesis of more elaborate chiral ligands and organocatalysts. unibo.it The hydroxyl group of prolinol can be readily modified to attach other functional units, while the Fmoc-protected amine remains shielded. This strategy has been used to create novel prolinamide-based catalysts for asymmetric reactions. ekt.gr For instance, catalysts derived from Fmoc-L-proline (the corresponding carboxylic acid) have been developed for aldol reactions, demonstrating the modularity of this synthetic approach. ekt.gr this compound provides an alternative starting point for catalysts where the alcohol functionality is desired for tethering or for its steric or electronic influence.

Recent research also explores the use of Fmoc-protected proline derivatives in creating specialized tools for chemical biology and drug discovery. medchemexpress.comnih.gov For example, photo-activatable versions like Fmoc-L-photo-proline are used to synthesize photoaffinity probes for identifying drug targets. medchemexpress.com While direct applications of this compound in this specific area are less documented than its carboxylic acid counterpart (Fmoc-L-Proline), its role as a fundamental chiral building block is critical. chemimpex.comguidechem.comacs.org It provides a reliable and versatile starting material for constructing a diverse array of stereochemically pure compounds, from potential therapeutics to sophisticated catalysts that drive asymmetric transformations. chemimpex.comunibo.it

Table of Chemical Compounds

| Compound Name | Other Names |

| This compound | N-Fmoc-L-prolinol |

| Proline | Pyrrolidine-2-carboxylic acid |

| L-Prolinol | (S)-(-)-2-(Hydroxymethyl)pyrrolidine |

| Fmoc-L-Proline | N-(9-Fluorenylmethoxycarbonyl)-L-proline |

| Piperidine | Azinane |

| Dimethylformamide | DMF |

| tert-Butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Dibenzofulvene | DBF |

Interactive Data Tables

Table 1: Key Historical Developments in Proline Catalysis Users can sort the table by clicking on the column headers.

| Date | Development | Significance |

|---|---|---|

| 1900 | Isolation of proline by Richard Willstätter. chemimpex.com | Fundamental discovery of the amino acid. |

| 1971 | Hajos-Parrish-Eder-Sauer-Wiechert reaction reported. Current time information in Bangalore, IN.chemimpex.com | First example of a highly enantioselective proline-catalyzed intramolecular aldol reaction. chemimpex.com |

| 2000 | List and Barbas report intermolecular proline-catalyzed aldol reactions. medchemexpress.com | Revitalization of the field of organocatalysis, demonstrating broader applicability. medchemexpress.com |

| Post-2000 | Expansion to other reactions (Mannich, Michael, etc.) and development of proline derivatives. Current time information in Bangalore, IN.ontosight.ai | Established proline and its derivatives as a major class of organocatalysts. sigmaaldrich.com |

Table 2: Comparison of Amine Protecting Groups in Peptide Synthesis Users can filter the table using the search box.

| Property | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |

|---|---|---|

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF). ontosight.ai | Strong acid (e.g., TFA). acs.org |

| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt). chemimpex.com | Requires differential acid lability for side-chain deprotection (e.g., stronger acid like HF). chemimpex.com |

| Reaction Monitoring | UV-active byproduct (dibenzofulvene) allows for easy monitoring. chemimpex.com | No easily monitored byproduct. |

| Compatibility | High compatibility with sensitive functional groups. chemimpex.com | Harsh acidic conditions can damage sensitive peptides. acs.org |

| Primary Use | Standard for solid-phase peptide synthesis (SPPS). ekt.grguidechem.com | Used for specific applications, including synthesis of base-sensitive peptides. acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350932 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148625-77-8 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Fmoc L Prolinol

Enantioselective Synthesis of Fmoc-L-Prolinol and its Precursors

The enantioselective synthesis of this compound and its precursors is crucial for its application in the development of chiral drugs and other bioactive molecules. cymitquimica.com The stereochemistry of the final product is determined by the starting materials and the synthetic route chosen.

Approaches Utilizing L-Proline as Starting Material

A primary and direct route to L-Prolinol, the precursor to this compound, involves the reduction of L-proline. mdpi.com This method is widely adopted due to the commercial availability and relative inexpensiveness of L-proline. The reduction can be effectively achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). mdpi.com

Another approach involves the use of isotopically labeled L-proline to synthesize labeled this compound, which is valuable for mechanistic studies and as a tracer in biological systems. ox.ac.uknih.govacs.org For instance, enantioselective syntheses of selectively labeled [1,3-¹³C₂]-L-proline have been described, starting from commercially available labeled precursors. ox.ac.uknih.govacs.org

Stereocontrol Mechanisms in Prolinol Synthesis

Maintaining stereochemical integrity during the synthesis of prolinol and its derivatives is paramount. The 1,3-dipolar cycloaddition reaction of azomethine ylides with alkenes is a powerful method for the stereocontrolled synthesis of polysubstituted pyrrolidines, the core structure of proline. nih.govacs.org Stereocontrol can be achieved through a chiral auxiliary approach, where a chiral moiety is present on the azomethine ylide or the dipolarophile, or by employing chiral catalysts with achiral substrates. nih.gov The use of metalated azomethine ylides, for example with lithium or silver salts, can influence the stereochemical outcome, leading to either endo or exo cycloadducts. acs.orgacs.org

Furthermore, in reactions such as photocatalytic asymmetric radical deuteration, intramolecular C–H–π interactions between the proline ring and other parts of the molecule can restrict the reaction to a specific face, ensuring high stereoselectivity. chinesechemsoc.org

Strategies for Introducing the Fmoc Protecting Group on L-Prolinol

The introduction of the fluorenylmethoxycarbonyl (Fmoc) group onto the nitrogen atom of L-Prolinol is a critical step in the synthesis of the final compound. The Fmoc group is favored in peptide synthesis due to its stability under acidic conditions and its facile removal under mild basic conditions. wikipedia.org

Two common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgacs.orgnih.govgoogle.comgoogle.com The reaction is typically carried out in the presence of a weak base, such as sodium carbonate or sodium bicarbonate. While both reagents are effective, Fmoc-OSu is often preferred as the reaction conditions are easier to control, leading to fewer side reactions. The general procedure involves reacting L-Prolinol with Fmoc-Cl or Fmoc-OSu in a suitable solvent system, such as dioxane/water or tetrahydrofuran/water, in the presence of a base. guidechem.com

| Reagent | Advantages | Disadvantages |

| Fmoc-Cl | Readily available | Can be more reactive, potentially leading to side products |

| Fmoc-OSu | Easier to handle, more controlled reaction | May be more expensive than Fmoc-Cl |

This table provides a summary of the advantages and disadvantages of Fmoc-Cl and Fmoc-OSu in the synthesis of this compound.

In more complex syntheses, particularly for large-scale production, temporary protection of other reactive groups may be necessary before introducing the Fmoc group. acs.orgnih.gov A notable strategy involves the use of temporary copper (II) complexation to protect specific amino and carboxyl groups. acs.orgnih.gov This method relies on the formation of a dimeric Cu(II) complex that blocks certain reactive sites, allowing for the selective introduction of the Fmoc group on the desired nitrogen atom. acs.orgnih.gov The copper complex can then be easily dissociated using a strong chelating agent in the final stages of the process. acs.org This strategy has been successfully applied in the multikilogram-scale synthesis of Fmoc-protected amino acid precursors. acs.orgnih.govresearchgate.netdigitellinc.comosti.gov

Fmoc-Cl and Fmoc-OSu Reagents in this compound Synthesis

Purification and Characterization Techniques for Synthetic this compound

The purification and subsequent characterization of synthetically produced (S)-1-Fmoc-2-pyrrolidinemethanol, commonly known as this compound, are critical steps to ensure the compound's identity, purity, and suitability for its intended applications, particularly in peptide synthesis. chemimpex.com The process involves rigorous purification to remove unreacted starting materials, by-products, and other impurities, followed by comprehensive analytical characterization to confirm the structure and assess purity.

Following synthesis, the crude this compound product is subjected to one or more purification methods. The choice of technique is dictated by the scale of the synthesis and the nature of the impurities present.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. For N-Fmoc protected amino acids, a mixture of ethanol (B145695) and water is often employed as the solvent system. google.comgoogle.com The general procedure involves dissolving the crude this compound in a minimum amount of the hot solvent system, followed by slow cooling to induce the formation of crystals. google.com This process effectively separates the desired compound from impurities that are either more soluble or less soluble in the chosen solvent. The purified crystals are then isolated by filtration, washed with a cold solvent to remove any residual mother liquor, and dried. google.comgoogle.com

Column Chromatography

Column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for both the purification and purity analysis of this compound. rsc.org

Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC (RP-HPLC) is frequently used. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The crude product is dissolved in a suitable solvent and passed through the column, with the components eluting at different times based on their affinity for the stationary phase. Fractions containing the pure this compound are collected, combined, and the solvent is removed to yield the purified product.

Purity Assessment: Analytical HPLC is the standard method for determining the purity of the final product. Assays typically show a purity of ≥98.0% for commercially available this compound. Chiral HPLC can also be employed to confirm the enantiomeric purity of the L-isomer. chemimpex.comrsc.org

Once purified, the identity and quality of this compound are confirmed using a suite of characterization techniques.

Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a fundamental tool used to confirm the chemical structure of this compound by providing information about the chemical environment of all protons in the molecule. thermofisher.com The resulting spectrum is compared against a reference or expected structure to ensure conformity. thermofisher.com Advanced NMR techniques, such as ¹⁷O NMR spectroscopy, have been utilized for in-depth structural studies of related Fmoc-protected amino acids like Fmoc-L-proline, offering detailed insights into their chemical bonding and environment. ualberta.caualberta.ca

Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Time-of-Flight Electrospray Ionization Mass Spectrometry (TOF ES-MS) provide a precise mass-to-charge ratio, confirming the compound's elemental composition. bldpharm.comresearchgate.net

Infrared (IR) and UV-Visible Spectroscopy: Infrared spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbamate (B1207046) carbonyl (C=O) and hydroxyl (O-H) groups. nih.gov UV-Visible spectroscopy is also utilized, often in conjunction with HPLC, for detection and quantification. rsc.org

Physicochemical Characterization

The physical properties of this compound serve as important indicators of its purity and identity. These are routinely measured and compared to established values.

Data Tables

The following tables summarize key data points for the purification and characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 148625-77-8 | |

| Molecular Formula | C₂₀H₂₁NO₃ | |

| Molecular Weight | 323.39 g/mol | |

| Appearance | White or off-white solid/powder | cymitquimica.com |

| Purity (HPLC) | ≥98.0% | |

| Solubility | Soluble in dichloromethane (B109758) and dimethylformamide; limited solubility in water. | cymitquimica.com |

| Storage Temperature | 0–8 °C |

Table 2: Key Characterization Data for this compound

| Analysis Technique | Purpose | Typical Result/Observation | References |

| ¹H-NMR | Structural Confirmation | Spectrum conforms to the expected chemical structure. | thermofisher.com |

| HPLC | Purity Determination | A major peak corresponding to the compound, with purity often ≥98.0%. | |

| Mass Spectrometry | Molecular Weight Verification | Detection of the correct molecular ion peak for C₂₀H₂₁NO₃. | bldpharm.com |

| Optical Activity | Enantiomeric Identity | Specific rotation value confirms the L-configuration. | chemimpex.com |

Fmoc L Prolinol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design and Synthesis of Fmoc-L-Prolinol Derived Catalysts

The inherent chirality and structural rigidity of the proline scaffold are fundamental to its success in asymmetric catalysis. unibo.it Starting with this compound, chemists can introduce a variety of functional groups and structural modifications to fine-tune the catalyst's steric and electronic properties, thereby optimizing its performance in specific asymmetric reactions.

Pyrrolidine-Based Organocatalysts from this compound

The synthesis of novel organocatalysts often begins with commercially available and optically pure starting materials like this compound. The development of pyrrolidine-based organocatalysts leverages the compound's core structure to create a chiral environment for chemical reactions.

Another versatile strategy involves coupling N-Fmoc-L-proline with other chiral molecules, such as amino sugars, to create bifunctional catalysts. For instance, sugar prolinamide organocatalysts have been synthesized by condensing N-Fmoc-L-proline with glucosamine (B1671600) derivatives using coupling agents like hydroxybenzotriazole (B1436442) (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), followed by the removal of the Fmoc group. chinesechemsoc.orgresearchgate.net These modular syntheses allow for the creation of a library of catalysts with diverse properties.

The general synthetic approach often involves:

Modification of the hydroxyl group of this compound.

Coupling with another molecular entity to create a bifunctional scaffold.

Selective deprotection of the Fmoc group to liberate the secondary amine of the pyrrolidine (B122466) ring, which is often the key catalytic site.

Metal-Ligand Complexes Featuring this compound Scaffolds

The pyrrolidine motif is not only central to organocatalysis but also serves as a privileged structure for chiral ligands in transition metal catalysis. mdpi.com The nitrogen and oxygen atoms in prolinol derivatives can act as effective coordination sites for a wide range of metals.

A general and innovative method for creating single-site chiral catalysts involves grafting N-Fmoc-protected amino acids onto metal-organic frameworks (MOFs). chinesechemsoc.org In a specific application, researchers used UiO-68-NH2 as a support to anchor N-Fmoc-L-proline. The synthesis proceeded via amide coupling between the amine on the MOF linker and the carboxylic acid of the Fmoc-protected proline. chinesechemsoc.org Following the removal of the Fmoc group, the scaffold was treated to yield a chiral tridentate nitrogen-donor ligand. Subsequent metalation with iron(II) chloride (FeCl2) produced a MOF-based catalyst, demonstrating a powerful method to heterogenize chiral catalysts derived from the Fmoc-proline unit. chinesechemsoc.org

Though direct synthesis of a metal complex from this compound is less commonly documented than its use in organocatalyst synthesis, the principles of ligand design are well-established. For example, L-proline and its derivatives have been used as chiral ligands for copper and iridium in various asymmetric transformations. arizona.eduscholaris.ca The synthesis of terdentate phosphine (B1218219) ligands from L-proline for palladium-catalyzed reactions further illustrates the adaptability of the proline scaffold in coordination chemistry. mountainscholar.org One study also noted the use of a Ni(II) catalyst derived from N-Fmoc L-proline in the context of Diels-Alder reactions, indicating its potential in forming catalytically active metal complexes. nih.gov

Applications in Enantioselective Transformations

Catalysts derived from this compound and related proline structures have been successfully applied in a variety of carbon-carbon bond-forming reactions, consistently affording products with high levels of stereocontrol.

Asymmetric Aldol (B89426) Reactions Catalyzed by Prolinol Derivatives

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. L-proline itself is a classic catalyst for this transformation, and its derivatives, including those based on prolinol, often exhibit enhanced reactivity and selectivity. unibo.itmdpi.commdpi.com The development of diarylprolinol silyl (B83357) ethers was a significant breakthrough for the asymmetric functionalization of aldehydes. unibo.itmdpi.com

Peptide-based catalysts incorporating a proline residue are particularly effective, often outperforming proline alone. researchgate.net The specific arrangement of functional groups within these peptide catalysts is critical for their success. researchgate.net Prolinamide catalysts, which can be seen as derivatives of the prolinol structure, have been extensively studied and optimized for aldol reactions, yielding products with high diastereoselectivity and enantioselectivity. nih.gov For example, prolinamides have been used at low catalyst loadings (5 mol%) to achieve excellent yields (up to 99%) and enantioselectivities (99% ee). nih.gov

| Catalyst Type | Reaction | Key Features | Selectivity |

| Prolinamides | Aldol Reaction | Electron-withdrawing groups enhance activity. | up to 99:1 dr, 99% ee nih.gov |

| Dipeptide (Pro-Thr) | Aldol Reaction | Lipophilic silyl group improves results in CHCl3. | Good yields and enantioselectivities mdpi.comnih.gov |

| Sugar-Prolinamide | Aldol Reaction | Bifunctional activation in aqueous media. | High yields and stereoselectivities chinesechemsoc.org |

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is another fundamental C-C bond-forming reaction where prolinol-derived catalysts have shown great utility. L-prolinol itself has been successfully employed as a catalyst for the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins, affording the desired products with high diastereoselectivity (up to >99:1) and enantioselectivity (up to 96% ee). nih.gov

This reactivity extends to other aldehydes and nitroolefins using various pyrrolidine-based organocatalysts. allpeptide.com The catalyst's structure, particularly the substituents on the pyrrolidine ring, can be tuned to optimize performance for specific substrates. allpeptide.com Peptide catalysts containing proline have also been engineered to be highly effective and stereoselective for the conjugate addition of aldehydes to nitroolefins. princeton.edu In some cases, the use of an Fmoc protecting group on the nucleophile has been shown to be compatible with proline-derivative-catalyzed conjugate additions. princeton.edu

| Catalyst | Reactants | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| L-Prolinol | Cyclohexanone + Nitroolefins | N/A | 87:13 to >99:1 | 82-96% nih.gov |

| Pyrrolidine Derivatives | 3-Phenylpropionaldehyde + trans-β-nitrostyrene | CH2Cl2 | N/A | up to 85% allpeptide.com |

| Peptide (H-Pro-Pro-d-Gln-OH) | Aldehydes + α,β-disubstituted nitroolefins | N/A | 84:10:5:1 | 99% (major isomer) princeton.edu |

Diels-Alder Cycloadditions and Other Cycloaddition Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. The advent of organocatalysis introduced chiral amines as catalysts for asymmetric versions of this reaction. unibo.it The key activation strategy involves the reversible formation of an iminium ion from the catalyst and an α,β-unsaturated aldehyde, which lowers the dienophile's LUMO energy. ias.ac.in

While L-proline and MacMillan's imidazolidinones are the most famous catalysts for this transformation, the underlying principle is applicable to other chiral amines, including those derived from prolinol. mdpi.comias.ac.in These reactions are often general with respect to both the diene and dienophile, allowing access to a wide variety of functionalized cyclohexene (B86901) derivatives with high enantioselectivity. ias.ac.in Research has also explored combining L-proline catalysis with other systems, such as Lewis acids, to enhance reaction rates and yields in Diels-Alder reactions. A direct link has been reported where a Ni(II) catalyst derived from N-Fmoc L-proline was utilized in the context of Diels-Alder reactions, showcasing the versatility of the proline scaffold in cycloadditions. nih.gov

Photochemical Reactions and Stereoselective Photocyclization

The application of this compound and its parent compound, L-prolinol, as chiral auxiliaries extends to the realm of photochemistry, where they have proven effective in directing the stereochemical outcome of light-induced reactions. A notable example is in the stereoselective synthesis of aryltetralin lignans, a class of natural products with significant biological activities, including antineoplastic properties. uw.edu.pl

Research has demonstrated a synthetic strategy where L-prolinol is used as a chiral auxiliary to control the photocyclization of a chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester. uw.edu.plhilarispublisher.com This precursor is prepared from suitable aromatic aldehydes, diethyl succinate, and L-prolinol. uw.edu.plresearchgate.net The key step is the UV-light-driven photocyclization of the resulting fulgamide, which proceeds stereospecifically to yield the desired lignan (B3055560) analogue. researchgate.net The inherent chirality of the L-prolinol moiety effectively guides the formation of the new stereocenters during the cyclization process. uw.edu.plresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Chiral Auxiliary | L-Prolinol | uw.edu.plresearchgate.net |

| Substrate | Chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester (fulgamide) | uw.edu.plhilarispublisher.com |

| Reaction Type | UV-light-driven stereospecific photocyclization | researchgate.net |

| Product Class | Aryltetralin lignan analogues | uw.edu.plresearchgate.net |

| Key Advantage | High stereoselectivity controlled by the chiral auxiliary | uw.edu.pl |

| Process Improvement | Use of a continuous flow photochemical reactor enhances efficiency and scalability | hilarispublisher.com |

| Exemplary Target | Formal synthesis of (-)-podophyllotoxin | uw.edu.pl |

Mechanistic Investigations of Asymmetric Catalysis Mediated by this compound Derivatives

Understanding the underlying mechanisms by which this compound-derived catalysts achieve high levels of stereoselectivity is crucial for their rational design and optimization. Mechanistic studies, combining experimental and computational approaches, have shed light on the intricate interplay of steric and electronic factors that govern the catalytic cycle.

Elucidation of Stereochemical Control Mechanisms

The stereochemical outcome of reactions catalyzed by this compound derivatives is dictated by the precise three-dimensional arrangement of the catalyst and substrates in the transition state. The rigid pyrrolidine ring, a core feature of proline and its derivatives, serves as a fundamental stereocontrolling element. libretexts.org This rigidity minimizes the number of accessible transition state conformations, allowing for a more predictable and selective reaction pathway.

In many proline-catalyzed reactions, such as aldol and Mannich reactions, the mechanism proceeds through an enamine or iminium ion intermediate. libretexts.org The catalyst's chiral environment directs the facial selectivity of the substrate's approach to this intermediate. For instance, the bulky Fmoc protecting group and the inherent structure of the prolinol scaffold can effectively block one face of the reactive intermediate, forcing the electrophile to attack from the less sterically hindered face. libretexts.org This principle of minimizing steric interactions in the transition state is a key determinant of the observed enantioselectivity. libretexts.org Furthermore, the substitution pattern on the proline ring can exert significant stereoelectronic effects, influencing the pucker of the ring (Cγ-exo vs. Cγ-endo) and the orientation of the catalytic groups, which in turn impacts the geometry of the transition state and the stereochemical course of the reaction. sci-hub.se

Role of Hydrogen Bonding and Non-Covalent Interactions

While steric hindrance provides a coarse level of stereochemical control, the fine-tuning of selectivity is often achieved through a network of specific non-covalent interactions. acs.org In catalysts derived from this compound, both the Fmoc group and the prolinol moiety play critical roles in establishing these interactions.

The fluorenyl ring system of the Fmoc group is a major contributor through π-π stacking interactions. rsc.org These interactions with aromatic substrates or even with other catalyst molecules can help to pre-organize the reactants in the transition state, leading to a more ordered and selective environment. rsc.org Studies on the self-assembly of Fmoc-amino acids have confirmed that π-π stacking is a central organizing force. rsc.org

Simultaneously, hydrogen bonding plays a crucial role in substrate activation and orientation. nih.govmdpi.com The hydroxyl group of the prolinol residue and the amide bond formed upon derivatization can act as hydrogen bond donors or acceptors. unibo.it These hydrogen bonds can interact with the substrates, for example, by coordinating to a carbonyl group of an aldehyde, thereby enhancing its electrophilicity and fixing its orientation relative to the nucleophile. unibo.itnsf.gov This two-point binding, involving both the catalytic amine and a hydrogen-bond-donating group, can create a highly organized, chair-like transition state, which is a common model used to explain the high stereoselectivity observed in many organocatalytic reactions. libretexts.org The interplay between π-π stacking, hydrogen bonding, and other van der Waals forces stabilizes the favored transition state over other competing pathways. acs.org

Transition State Analysis and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insight into reactions catalyzed by this compound derivatives. acs.org These studies allow for the detailed examination of transition state structures, energies, and the non-covalent interactions that are often too transient to be fully characterized by experimental methods alone. rsc.org

Computational models can map out the entire reaction pathway, identifying the rate-determining and stereodetermining steps. For proline-catalyzed reactions, DFT calculations have been used to validate proposed transition state models, such as the Zimmerman-Traxler-like transition states in aldol reactions. beilstein-journals.org These models help rationalize the observed syn or anti diastereoselectivity and the absolute configuration of the product. rsc.org

Furthermore, computational studies can quantify the energetic contributions of specific interactions. For example, calculations can confirm the stabilizing effect of a hydrogen bond between the catalyst and a substrate or reveal subtle but decisive interactions like C–H···π bonds. acs.orgrsc.org In one study, DFT calculations showed that a peptide with a penultimate proline residue stabilizes the transition state during Fmoc deprotection through C–H···π interactions. acs.org By comparing the energies of different possible transition states, researchers can predict which stereoisomer will be formed preferentially, providing a powerful predictive tool for catalyst design. acs.orgdicp.ac.cn This synergy between computational analysis and experimental work accelerates the development of more efficient and selective catalysts based on the this compound scaffold.

Fmoc L Prolinol in Solid Phase Peptide Synthesis Spps and Peptidomimetics

Integration of Fmoc-L-Prolinol into SPPS Protocols

The use of this compound, an N-terminally protected amino alcohol, in SPPS requires careful consideration of reaction conditions to ensure efficient incorporation and to minimize potential side reactions. Unlike standard amino acids, this compound possesses a hydroxyl group in place of a carboxylic acid, which alters its reactivity and handling during synthesis. It is a valuable building block in the synthesis of peptides and can be used as a chiral catalyst in asymmetric reactions. smolecule.commdpi.comunibo.itscribd.com

Coupling Efficiencies and Reaction Kinetics in this compound Incorporation

The incorporation of this compound into a growing peptide chain is primarily challenged by two structural features: the steric hindrance of the pyrrolidine (B122466) ring and the reduced nucleophilicity of its secondary amine. These factors can lead to slower reaction kinetics and reduced coupling efficiencies compared to primary amino acids.

The secondary amine of the proline ring is inherently less reactive than a primary amine, and the bulky Fmoc protecting group further impedes the approach of the activated carboxyl group of the incoming amino acid. Consequently, achieving complete and efficient coupling often requires optimized strategies. Research on similarly hindered residues suggests that extended coupling times, double coupling cycles, or the use of more potent coupling reagents like HATU or PyBOP are often necessary to drive the reaction to completion. The choice of solvent also plays a critical role, as it must adequately swell the resin support and solubilize the reagents to facilitate the reaction.

| Factor | Effect on Coupling Efficiency | Rationale | Common Strategies |

| Steric Hindrance | Decreases | The bulky pyrrolidine ring and Fmoc group physically obstruct the incoming activated amino acid. | Use of stronger coupling agents (e.g., HATU, HBTU, PyBOP), higher temperatures, or microwave-assisted synthesis to overcome activation energy barriers. |

| Secondary Amine | Decreases | The secondary amine is less nucleophilic than a primary amine, slowing the rate of amide bond formation. | Extended reaction times, double coupling protocols. |

| Coupling Reagents | Varies | Stronger, more reactive agents can improve yields for difficult couplings. | Use of aminium/uronium or phosphonium (B103445) salt-based reagents (HATU, HBTU, PyBOP) over carbodiimides alone. |

| Solvent System | Significant | The solvent must ensure proper resin swelling and reagent solubility. | N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard; less polar mixtures can sometimes favor coupling. acs.org |

| Temperature | Increases | Higher temperatures increase reaction rates. | Elevated temperature protocols (e.g., 50-75°C) or microwave irradiation can significantly improve efficiency. peptide.com |

This table summarizes general principles for coupling sterically hindered amino acids, which are applicable to this compound.

Strategies for Minimizing Side Reactions during Fmoc Deprotection

The removal of the Fmoc protecting group is typically achieved using a solution of a secondary amine base, such as piperidine (B6355638) in DMF. acs.org While effective, this step can initiate several side reactions, particularly with sensitive amino acid sequences.

A primary concern when a proline derivative is the second residue in the chain is the formation of diketopiperazine (DKP). peptide.comiris-biotech.de The deprotected secondary amine of the prolinol can attack the ester linkage anchoring the C-terminal amino acid to the resin, leading to the cyclization of the dipeptide and its cleavage from the support. iris-biotech.de This side reaction is particularly prevalent on sterically unhindered resins like Wang resin. peptide.comiris-biotech.de Strategies to mitigate DKP formation include using sterically bulky resins (e.g., 2-chlorotrityl chloride resin) or incorporating the first two amino acids as a pre-formed dipeptide unit. peptide.com

Another potential side reaction is the unwanted acylation of the prolinol's free hydroxyl group (O-acylation) by the incoming activated amino acid in the subsequent coupling step. biosynth.com This can be minimized by using milder activation conditions or by temporarily protecting the hydroxyl group, though this adds complexity to the synthesis.

Furthermore, general base-induced side reactions, such as aspartimide formation in sequences containing aspartic acid, can also occur during the deprotection step. peptide.comiris-biotech.deresearchgate.net This occurs when the backbone amide nitrogen attacks the side-chain ester of a nearby aspartate residue. iris-biotech.de The use of milder bases like piperazine (B1678402) or the addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this reaction. peptide.comresearchgate.net In some cases, using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be beneficial, especially if deprotection is slow, though it can exacerbate other side reactions. peptide.comnih.gov

Handling of Aggregation Phenomena in this compound Containing Peptides

During SPPS, growing peptide chains can self-associate through intermolecular hydrogen bonds, forming aggregated structures that are insoluble and poorly accessible to reagents. peptide.com This aggregation can lead to incomplete coupling and deprotection reactions, resulting in low yields and deletion sequences. Hydrophobic sequences are particularly prone to aggregation. peptide.com

Proline residues are well-known as "aggregation breakers". mdpi.com Because its cyclic side chain prevents the formation of the regular hydrogen bonding patterns found in secondary structures like β-sheets, incorporating a proline or prolinol residue disrupts the potential for inter-chain aggregation. peptide.commdpi.com This disruptive effect helps to maintain the solubility and accessibility of the peptide-resin complex, facilitating subsequent synthetic steps.

In cases where aggregation is still a significant problem, several strategies can be employed:

Chaotropic Salts: Adding salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding networks. peptide.com

Alternative Solvents: Using solvents like NMP or adding DMSO can help to solvate the peptide chain more effectively. peptide.com

Backbone Protection: Introducing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can physically prevent the hydrogen bonds that lead to aggregation. peptide.com

Pseudoprolines: In sequences containing serine or threonine, using pseudoproline dipeptides can be a highly effective method to prevent aggregation by introducing a temporary proline-like structure. peptide.com

Conformational Effects of L-Prolinol Residues in Peptide Chains

The incorporation of an L-Prolinol residue has profound and predictable consequences for the secondary structure of a peptide, primarily due to the exceptional conformational rigidity of its five-membered pyrrolidine ring. acs.orgexpasy.org

Influence on Peptide Folding and Stability

The presence of an L-Prolinol residue significantly influences how a peptide chain folds into its three-dimensional structure. Proline itself is known to act as a structural disruptor in the middle of regular secondary structures like α-helices and β-sheets. uark.edu This is because its ring structure restricts the backbone dihedral angle phi (Φ) to a narrow range (approximately -60°) and, as an imino acid, it lacks a backbone amide proton, preventing it from acting as a hydrogen bond donor in an α-helix. expasy.orguark.edu

This disruption often results in a "kink" or bend in α-helices. acs.orgexpasy.orguark.edu However, this same rigidity makes prolinol an excellent inducer of β-turns, which are critical elements in the folding of many proteins and bioactive peptides. rsc.org The defined geometry of the prolinol residue helps to pre-organize the peptide backbone into a turn conformation.

Furthermore, the hydroxyl group of the L-Prolinol side chain, analogous to that in hydroxyproline (B1673980), can participate in additional hydrogen bonding. researchgate.net This can further stabilize the local conformation, particularly in turn structures, and can influence the peptide's interaction with solvent molecules. Studies have shown that proline and its derivatives can stabilize the folded state of peptides. mdpi.comfigshare.compnas.orgacs.org

Induction of Conformational Rigidity

The most significant conformational effect of L-Prolinol is the introduction of local rigidity into the peptide backbone. The cyclic nature of the pyrrolidine side chain, which links the α-carbon back to the backbone nitrogen, severely restricts the rotational freedom around the N-Cα bond (the Φ angle). acs.orgexpasy.orgresearchgate.net This inherent rigidity distinguishes it from all other proteinogenic amino acids. acs.orgresearchgate.net

| Structural Feature | Conformational Effect | Implication for Peptide Design |

| Pyrrolidine Ring | Restricts the Φ backbone torsion angle to ~ -60°. expasy.org | Induces a predictable "kink" or turn in the peptide chain. |

| Lack of Amide Proton | Cannot act as a hydrogen bond donor in an α-helix. uark.edu | Acts as a helix breaker or terminator. expasy.orguark.edu |

| Steric Bulk | Favors β-turn formation. rsc.org | Useful for designing peptides with specific folded structures. |

| Hydroxyl Group | Potential for additional hydrogen bonding. | Can enhance stability of local structures and mediate solvent interactions. researchgate.net |

| Overall Rigidity | Reduces the conformational flexibility of the peptide backbone. acs.orgexpasy.org | Stabilizes desired conformations, leading to improved biological activity and stability. |

This table summarizes the key conformational effects of incorporating an L-Prolinol residue into a peptide chain.

Synthesis of Modified Peptides and Peptidomimetics Utilizing this compound

This compound and its derivatives are pivotal in the synthesis of modified peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. nih.govresearchgate.net These synthetic analogs often exhibit enhanced stability, bioavailability, and specific activities compared to their natural counterparts. nih.gov The use of Fmoc (fluorenylmethyloxycarbonyl) protection is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has been instrumental in advancing peptide and peptidomimetic research. chemimpex.comnih.gov

Design of Bioactive Peptides and Therapeutic Agents

The incorporation of this compound and its analogs into peptide chains is a key strategy for designing bioactive peptides and therapeutic agents. chemimpex.comnih.gov Proline and its derivatives introduce conformational constraints into the peptide backbone, which can be crucial for biological activity. chemimpex.comiris-biotech.de This structural rigidity can enhance the binding affinity of the peptide to its target receptor and improve its stability against enzymatic degradation. nih.govchemimpex.com

The chemical synthesis of bioactive peptides, often employing Fmoc-SPPS, allows for the creation of novel therapeutic molecules. nih.govresearchgate.net For instance, the development of antifungal peptides has benefited from Fmoc-SPPS, enabling the synthesis of both linear and cyclic peptides with potential therapeutic applications. frontiersin.org The ability to introduce modifications, such as those offered by prolinol derivatives, expands the accessible chemical space for designing peptides with desired therapeutic properties. chemimpex.com

| Application Area | Role of this compound & Derivatives | Therapeutic Potential |

| Drug Development | Enhance stability and bioavailability of peptide-based drugs. chemimpex.com | Development of more effective medications. chemimpex.com |

| Antimicrobial Peptides | Introduce conformational rigidity to improve activity and stability. frontiersin.orgmdpi.com | Treatment of bacterial and fungal infections. frontiersin.org |

| Bioactive Compound Design | Create structurally constrained peptides for targeted interactions. chemimpex.com | Development of highly specific therapeutic agents. chemimpex.comresearchgate.net |

Applications in Protein Engineering and Modified Proteins

In the field of protein engineering, this compound and its derivatives are valuable tools for creating modified proteins with enhanced or novel functionalities. chemimpex.com The incorporation of proline analogs can significantly influence protein folding and stability. chemimpex.com By strategically placing these residues, researchers can modulate the three-dimensional structure of a protein, thereby altering its activity, specificity, or stability. This approach is critical in developing proteins for various industrial and therapeutic purposes. chemimpex.com

Preparation of Photoaffinity Probes with Prolinol Derivatives

Photoaffinity labeling is a powerful technique used to identify and study the interactions between small molecules and their biological targets. uzh.ch Prolinol derivatives have been successfully utilized to create photoaffinity probes. uzh.chresearchgate.netuzh.ch A notable example is the synthesis of Fmoc-L-Photo-Proline, a derivative containing a diazirine group. uzh.chresearchgate.netuzh.ch This photoactivatable group, upon irradiation with UV light, forms a highly reactive carbene that can covalently bind to nearby molecules, allowing for the identification of binding partners. uzh.chiris-biotech.de

The synthesis of such probes often starts from L-hydroxyproline and involves several chemical steps to introduce the photolabile diazirine moiety. uzh.ch These Fmoc-protected photo-proline derivatives can then be incorporated into peptides using standard solid-phase Fmoc chemistry. uzh.chresearchgate.netmedchemexpress.com This has been demonstrated in the synthesis of a cyclic peptidomimetic antibiotic, highlighting the utility of these probes in studying peptide-receptor interactions. uzh.chresearchgate.net The small size of the diazirine group is advantageous as it minimizes perturbation of the peptide's biological activity. uzh.ch

| Photoaffinity Probe Derivative | Starting Material | Key Features | Application |

| Fmoc-L-Photo-Proline | L-4-hydroxyproline uzh.ch | Contains a diazirine group at the 4-position of the pyrrolidine ring. uzh.ch | Identifying targets of biologically active small molecules. uzh.ch |

| Chloroquine Photoaffinity Probe | Derivative of 4,7-dichloroquinoline (B193633) mdpi.com | Features a 3-azido photolabel on the quinoline (B57606) ring. mdpi.com | Studying drug-target interactions. mdpi.com |

| 4-azido-benzoyl and 4-azido-2-hydroxy-benzoyl moieties | Commercially available N-hydroxysuccinimide esters nih.gov | Can be readily incorporated into organic molecules. nih.gov | Delineating allosteric binding sites on receptors. nih.gov |

Advanced SPPS Strategies with this compound Derivatives

"Proline Editing" for Diversified Proline Residues

"Proline editing" is an innovative and practical strategy for synthesizing peptides with a wide variety of functionally and structurally diverse proline residues. nih.govnih.govresearchgate.net This method begins with the incorporation of Fmoc-4R-Hydroxyproline (Fmoc-Hyp-OH) into a peptide sequence using standard solid-phase peptide synthesis. nih.govnih.govresearchgate.net The hydroxyl group of the hydroxyproline is then protected in an automated fashion, and the rest of the peptide chain is synthesized. nih.govnih.govresearchgate.net

Following the completion of the peptide synthesis, the protecting group on the hydroxyproline is selectively removed while the peptide remains on the solid support. nih.govnih.gov This exposed hydroxyl group can then be stereospecifically modified through a variety of chemical reactions, including Mitsunobu reactions, oxidation, reduction, acylation, and substitution. nih.govnih.govresearchgate.net This process allows for the creation of a vast array of 4-substituted proline analogs directly within the peptide sequence, without the need for laborious solution-phase synthesis of each individual proline derivative. nih.govnih.gov

This technique has been used to introduce numerous functionalities onto the proline scaffold, such as:

Amino acid mimetics (Cys, Asp/Glu, Phe, Lys, Arg) nih.gov

Recognition motifs (biotin, RGD) nih.gov

Spectroscopic handles for NMR (¹⁹F) and fluorescence nih.gov

Reactive handles for bioorthogonal conjugation reactions (azide, alkyne, tetrazine) nih.govnih.gov

Automated Synthesis of Highly Functionalized Spiroligomers

Recent advancements have enabled the automated synthesis of highly functionalized spiroligomers using Fmoc-protected bis-amino acid building blocks derived from trans-4-hydroxy-L-proline. nih.govresearchgate.netacs.org Spiroligomers are rigid, shape-programmable spirocyclic oligomers that are both stereochemically and functionally diverse. researchgate.net

A key development in this area is an efficient, multi-kilogram scale synthesis of bis-amino acid precursors and a one-pot method to replace the Cbz protecting group with an Fmoc group, utilizing a temporary Cu²⁺ complexation strategy. nih.govacs.orgnih.gov This allows for the use of Fmoc/tBu solid-phase chemistry, which is amenable to automation. nih.govosti.gov

The synthesis of these spiroligomers is carried out on a semiautomated microwave peptide synthesizer. nih.govacs.org The process typically starts with loading L-proline onto a resin, followed by the sequential coupling of the functionalized Fmoc-protected bis-amino acid building blocks. nih.govacs.org This automated approach facilitates the creation of diverse spiroligomer libraries for various applications. nih.gov

Incorporation of Isotopically Labeled this compound for Mechanistic Studies

The use of stable isotope-labeled amino acids is a powerful technique in the fields of solid-phase peptide synthesis (SPPS) and peptidomimetics, providing profound insights into reaction mechanisms, peptide structure, dynamics, and molecular interactions. nih.govresearchgate.netqyaobio.com While direct and extensive research literature specifically detailing the incorporation of isotopically labeled this compound for mechanistic studies is not abundant, the principles and applications can be understood from the well-established use of its parent compound, Fmoc-L-Proline, and other labeled amino acids. researchgate.netisotope.comvulcanchem.com The introduction of isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the this compound structure allows researchers to "tag" and trace the molecule through various chemical and biological processes without altering its fundamental chemical reactivity. qyaobio.com

The primary analytical techniques that leverage isotopic labeling are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govqyaobio.com These methods are invaluable for elucidating the often complex and subtle mechanisms that govern peptide synthesis and the behavior of peptidomimetics.

Mechanistic Insights through Isotopic Labeling

In the context of SPPS, side reactions can significantly impact the yield and purity of the final peptide. Proline-containing sequences are particularly known for certain challenging side reactions, such as diketopiperazine (DKP) formation. acs.org Although detailed studies on tirzepatide synthesis have proposed using a molecular simulation/isotope labeling approach for future work to elucidate the precise reaction pathways, the principle remains the same for prolinol-containing peptides. acs.org By synthesizing a peptide with a ¹³C or ¹⁵N labeled this compound, researchers could use MS to precisely track the fate of the labeled residue, confirming whether it is incorporated as intended or diverted into side products. This allows for the unambiguous identification of reaction intermediates and byproducts, helping to refine and optimize synthesis protocols.

Applications in Structural and Functional Studies of Peptidomimetics

Isotopically labeled this compound is particularly valuable for the structural analysis of peptidomimetics. Prolinol and its derivatives are often incorporated into peptide sequences to introduce conformational constraints or to mimic transition states. sigmaaldrich.com The precise three-dimensional structure of these peptidomimetics is critical to their biological function.

Furthermore, in studies of peptide-protein or peptide-RNA interactions, incorporating a labeled this compound allows for the specific monitoring of the prolinol-containing region of the peptidomimetic upon binding to its biological target. jpt.com This can reveal which parts of the molecule are directly involved in the binding interface and what conformational changes occur upon binding, which is crucial for the rational design of more potent and selective therapeutic agents. nih.gov

Synthesis and Availability

The synthesis of isotopically labeled amino acids is a well-established field. For instance, methods for the synthesis of specifically stable-isotope-labeled L-proline from L-glutamic acid have been reported, which could be adapted for the production of labeled L-prolinol. researchgate.net Commercially, a variety of Fmoc-protected, isotopically labeled amino acids are available for direct use in SPPS. isotope.comjpt.comgencefebio.com These typically have high isotopic enrichment (>99%) to ensure clear and unambiguous signals in analytical experiments. qyaobio.comcpcscientific.com

The table below summarizes the types of isotopes commonly used and their primary applications in mechanistic studies involving proline derivatives, which are extensible to prolinol.

| Isotope | Position of Labeling in Prolinol | Primary Analytical Technique | Information Gained in Mechanistic Studies |

| ¹³C | Backbone carbons, side-chain carbons | NMR, Mass Spectrometry | Conformational analysis (ring pucker, torsion angles), reaction pathway analysis, quantification. vulcanchem.comspectralservice.de |

| ¹⁵N | Pyrrolidine nitrogen | NMR, Mass Spectrometry | Cis/trans isomerization studies, hydrogen bonding interactions, quantification. researchgate.netmdpi.com |

| ²H (D) | Specific C-H positions | NMR, Mass Spectrometry | Studying kinetic isotope effects, analysis of dynamics and solvent exposure. |

Derivatives and Analogs of Fmoc L Prolinol: Synthesis and Applications

Synthesis of Substituted Fmoc-L-Prolinol Analogs

The synthesis of substituted this compound analogs often begins with readily available starting materials like Fmoc-L-hydroxyproline. The hydroxyl group at the 4-position serves as a versatile handle for a wide range of chemical transformations, enabling the creation of a diverse library of proline derivatives.

The introduction of fluorine and other electron-withdrawing groups onto the proline ring significantly influences its conformational properties due to strong stereoelectronic effects. nih.gov These modifications can stabilize specific ring puckers (the way the five-membered ring is buckled) and alter the cis/trans isomerism of the preceding peptide bond, making them powerful tools in peptide and protein design. nih.govresearchgate.net

Fluorinated prolines are among the most widely used 4-substituted derivatives. nih.gov The synthesis of these analogs often starts from hydroxyproline (B1673980). A common method involves a deoxofluorination reaction. For instance, treating N-protected prolinols with reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E can replace the hydroxyl group with a fluorine atom. researchgate.netunibo.it The stereochemistry of the starting hydroxyproline (e.g., trans-4-hydroxy-L-proline) dictates the stereochemistry of the resulting fluoroproline. nih.gov Researchers have successfully synthesized various diastereoisomers, including (4S)-fluoroproline and (4R)-fluoroproline, by selecting the appropriate starting material and reaction conditions. nih.govacs.org

Beyond monofluorination, difluorinated prolines have also been developed to further modulate conformational properties. acs.org In addition to fluorine, other electron-withdrawing groups can be installed. A notable example is the nitrobenzoate group, which can be introduced via acylation of the hydroxyl group of hydroxyproline. nih.govacs.orgnih.govcapes.gov.br These modifications provide access to proline analogs with unique electronic and steric properties for diverse applications in medicinal chemistry and chemical biology. researchgate.net

Table 1: Examples of Electron-Withdrawing Group Modifications on Proline Analogs

| Modification | Precursor | Key Reagent(s) | Resulting Group | Reference(s) |

|---|---|---|---|---|

| Fluorination | Fmoc-Hydroxyproline | DAST, XtalFluor-E | Fluoro (-F) | nih.govresearchgate.netunibo.it |

| Difluorination | 3,4-dehydroproline | Epoxidation, DAST | Difluoro | acs.org |

Fmoc-L-hydroxyproline, particularly (2S,4R)-Fmoc-trans-hydroxyproline, is a cornerstone for synthesizing a vast array of 4-substituted proline derivatives. nih.goviris-biotech.dep3bio.com A powerful and versatile strategy known as "proline editing" allows for the modification of the hydroxyproline residue after it has already been incorporated into a peptide chain on a solid support. acs.orgnih.gov

The general process involves:

Incorporating Fmoc-Hyp-OH into a growing peptide chain using standard solid-phase peptide synthesis (SPPS). nih.gov

Optionally protecting the free hydroxyl group to prevent side reactions during the synthesis of the rest of the peptide. nih.gov

After completing the peptide sequence, the hydroxyl protecting group is selectively removed. nih.gov

The exposed hydroxyl group is then chemically modified through various reactions, such as Mitsunobu reactions, oxidation, reduction, acylation, or substitution (SN2) reactions. nih.govacs.orgnih.gov

This methodology provides access to an extensive range of 4-substituted prolines with either retained (4R) or inverted (4S) stereochemistry at the C4 position. For example, a Mitsunobu reaction or a two-step protocol involving conversion to a sulfonate leaving group followed by an SN2 reaction with a nucleophile can achieve stereochemical inversion. nih.gov This approach has been used to synthesize over 100 different 4-substituted prolyl amino acids within a model peptide, demonstrating its broad applicability. nih.govacs.org

The "proline editing" approach is also highly effective for introducing specific recognition motifs and reactive handles onto the proline ring. nih.govcapes.gov.br These functionalities are critical for creating sophisticated molecular probes, bioconjugates, and complex bioactive molecules.

Recognition Motifs: These are structures designed to be recognized by biological systems. For example, biotin (B1667282) can be attached to the proline scaffold to create probes for avidin/streptavidin-based assays. nih.gov Similarly, the RGD (arginine-glycine-aspartic acid) sequence, a key motif for integrin binding, can be linked to the proline ring. nih.govnih.govcapes.gov.br

Reactive Handles: These are chemically reactive groups that allow the proline-containing peptide to be further modified or conjugated to other molecules. This is particularly useful for bioorthogonal chemistry, where reactions can be performed in a biological environment without interfering with native processes. Examples of reactive handles incorporated via proline editing include:

Azides and Alkynes: For use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). nih.govacs.org

Thiols: For native chemical ligation or disulfide bond formation. nih.goviris-biotech.de

Alkenes: For cross-metathesis reactions. nih.gov

Ketones and Hydroxylamines: For the formation of oxime linkages. nih.govacs.org

Tetrazines: For reaction with trans-cyclooctenes in the fastest known bioorthogonal reaction. nih.govnih.gov

The ability to install these handles allows for the site-specific labeling of peptides with fluorophores, drugs, or other molecules of interest. nih.gov

Table 2: Examples of Recognition Motifs and Reactive Handles on Proline Analogs

| Category | Functional Group | Synthetic Method | Potential Use | Reference(s) |

|---|---|---|---|---|

| Recognition Motif | Biotin | Proline Editing (Acylation) | Affinity labeling | nih.govnih.govcapes.gov.br |

| Recognition Motif | RGD peptide | Proline Editing (Acylation) | Cell adhesion studies | nih.govcapes.gov.br |

| Reactive Handle | Azide (B81097) | Proline Editing (SN2) | Click chemistry | nih.govacs.org |

| Reactive Handle | Alkyne | Proline Editing (SN2) | Click chemistry | nih.govacs.org |

| Reactive Handle | Thiol | Proline Editing (SN2) | Native chemical ligation | nih.goviris-biotech.de |

4-Substituted Proline Derivatives from Fmoc-L-Hydroxyproline

Applications of this compound Analogs in Specific Research Areas

The diverse array of available this compound analogs has enabled significant advancements in both biomedical research and material science.

Proline analogs are extensively used in drug design and the development of peptide-based therapeutics. chemimpex.com Modifications to the proline ring can enhance the stability, bioavailability, and efficacy of pharmaceutical compounds. For instance, proline-based drugs are being investigated for treating conditions like hypertension and inflammatory diseases.

Specific applications include:

Enzyme Inhibitors and Receptor Agonists: The conformational constraints imposed by substituted prolines are valuable for designing peptides that fit precisely into the active site of an enzyme or a receptor binding pocket.

Bioactive Peptides: Spinorphin, a bioactive peptide, has been modified with unnatural, sterically-restricted proline analogs to investigate its structure-activity relationship for potential use as an anticonvulsant. nih.gov

Cell-Penetrating Peptides (CPPs): Cationic proline derivatives, such as Fmoc-L-Pro(4-guanidino-Pbf)-OH, have been used to develop CPPs, which are peptides capable of crossing cell membranes to deliver therapeutic cargo like plasmid DNA. iris-biotech.de

Antimicrobial Peptides: A photolabile proline derivative, Fmoc-L-photoproline, was successfully incorporated into a cyclic peptidomimetic antibiotic to study its mechanism of action. researchgate.netuzh.ch The diazirine group in photoproline allows for photoaffinity labeling to identify the peptide's molecular targets. uzh.ch

Cancer Imaging: Radiolabeled analogs, such as cis- and trans-4-[18F]fluoro-L-proline, are used as positron emission tomography (PET) imaging agents for detecting various carcinomas and other diseases like pulmonary fibrosis. nih.gov

The utility of this compound and its derivatives extends beyond biology into material science. chemimpex.com These compounds serve as building blocks for creating advanced materials with specific, programmable properties.

Polymer Synthesis: Proline analogs are used to create high-performance polymeric systems, such as polyamides and polyurethanes. chemimpex.com The unique structure of the proline ring can influence the mechanical and thermal properties of these polymers. chemimpex.com

Hydrogels and Biomaterials: Fmoc-protected proline derivatives are employed in the development of hydrogels and other polymers with applications in tissue engineering and regenerative medicine. netascientific.com

Polymer-Based Drug/Gene Delivery: Research has utilized Fmoc-Pro-OH in the creation of polymer-peptide platforms for DNA delivery, highlighting how the orientation of the oligopeptide component affects delivery efficacy. The self-assembly properties of Fmoc-amino acids can be harnessed to create nanostructures for biomedical applications.

Probes for Chiral Metabolomics and Analytical Separations

The unique stereochemistry of the pyrrolidine (B122466) ring in proline and its derivatives, such as this compound, makes this scaffold a valuable building block in the synthesis of chiral probes for metabolomics and analytical separations. While this compound itself is primarily a protected intermediate, its structural motifs are central to the design of chiral derivatizing agents (CDAs) and chiral selectors for stationary phases (CSPs) used in chromatography and other separation techniques. These tools are essential for resolving enantiomers in complex biological matrices, a key challenge in chiral metabolomics.

The principle behind many of these applications involves either the covalent bonding of a chiral analyte to a chiral probe to form diastereomers, which can then be separated on standard achiral columns, or the use of a chiral selector that transiently forms diastereomeric complexes with the analyte enantiomers, allowing for their differential retention and separation.

Synthesis of L-Prolinol Analogs as Chiral Derivatizing Agents

The L-proline and L-prolinol framework is frequently incorporated into more complex molecules designed as chiral derivatizing agents. These agents react with functional groups of target analytes (e.g., amines, alcohols) to form diastereomeric pairs that are easily separable by standard chromatographic methods like High-Performance Liquid Chromatography (HPLC). The fluorenylmethoxycarbonyl (Fmoc) group is often used for its strong UV absorbance and fluorescence properties, enhancing detection sensitivity.

Research has focused on creating novel CDAs by modifying the carboxyl group of L-proline or the hydroxyl group of L-prolinol. For instance, activated reagents based on L-proline derivatives have been synthesized for the enantioseparation of β-amino alcohols. nanobioletters.com In one approach, L-proline derivatives are reacted with cyanuric chloride to create activated dichloro-s-triazine (DCT) reagents. nanobioletters.com These reagents then react with racemic analytes to form diastereomeric derivatives that can be resolved using reverse-phase HPLC. nanobioletters.com

Another well-established strategy involves the use of N-(9-Fluorenylmethoxycarbonyl)-L-proline (Fmoc-L-Pro), an analog of this compound, as a CDA. It has been successfully employed for the chiral determination of amphetamine and related compounds. nih.gov The derivatization conditions, including pH, reaction time, and reagent concentration, are optimized to ensure efficient formation of the diastereomers for subsequent HPLC analysis. nih.gov

| Analyte | Derivatization Conditions | Column | Mobile Phase | Detection | Key Finding |

|---|---|---|---|---|---|

| Amphetamine | pH 11.0, 15 min reaction time | Spherisorb S5W (250 x 4.6 mm) | Acetonitrile (B52724)/0.05 M Phosphate buffer pH 3.0 (50:50, v/v) | UV at 265 nm | Successful baseline separation of the diastereomers. |

| Ephedrine (B3423809) | pH 11.0, 1 min reaction time | Spherisorb S5W (250 x 4.6 mm) | Acetonitrile/0.05 M Phosphate buffer pH 3.0 (45:55, v/v) | UV at 265 nm | Effective resolution of ephedrine enantiomers in pharmaceutical samples. |

| Pseudoephedrine | pH 11.0, 1 min reaction time | Spherisorb S5W (250 x 4.6 mm) | Acetonitrile/0.05 M Phosphate buffer pH 3.0 (45:55, v/v) | UV at 265 nm | Method demonstrated good linearity, repeatability, and sensitivity. |

Application in Chiral Stationary Phases (CSPs)

Derivatives of L-proline and L-prolinol are also fundamental to the development of chiral stationary phases for HPLC. In this direct method of chiral separation, the chiral selector is immobilized onto a solid support (typically silica (B1680970) gel). Enantiomers in the mobile phase interact differently with the CSP, leading to different retention times and thus separation.

The ligand-exchange principle is a prominent application, where L-proline or a derivative like L-4-hydroxyproline is bonded to the stationary phase. researchgate.net A metal ion, commonly copper(II), is added to the mobile phase, which forms transient diastereomeric ternary complexes with the stationary phase and the analyte enantiomers, enabling separation. researchgate.net This technique is particularly effective for the resolution of amino acids. researchgate.net

Furthermore, L-proline derivatives are used in "Pirkle-type" or brush-type CSPs, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. mdpi.com While direct use of this compound in a CSP is not widely documented, its constituent parts—the rigid chiral pyrrolidine ring and the aromatic Fmoc group—represent the types of structures that are effective for creating these selective interactions.

| Proline Derivative/Analog | Application | Separation Technique | Analytes Separated | Principle of Separation | Reference |

|---|---|---|---|---|---|

| Fmoc-L-proline | Chiral Derivatizing Agent | RP-HPLC | Amphetamines, Ephedrine | Formation of diastereomers separated on an achiral column. | nih.gov |

| L-proline derivatives on Cyanuric Chloride | Chiral Derivatizing Agent | RP-HPLC | β-amino alcohols | Formation of dichloro-s-triazine diastereomers. | nanobioletters.com |

| N-decyl-L-4-hydroxyproline | Chiral Stationary Phase (Selector) | Ligand-Exchange HPLC | Amino acids (e.g., Norvaline) | Formation of transient diastereomeric metal complexes. | researchgate.net |

| Fmoc-Cl (derivatization) | Analyte Derivatization | HPLC on Chiral Column | D- and L-proline | Separation of Fmoc-derivatized enantiomers on a β-cyclodextrin CSP. | nih.gov |

| 1-ethyl-3-methyl imidazole (B134444) L-proline | Chiral Ligand (Selector) | Capillary Electrophoresis (CE) | Amino acids (e.g., Tryptophan) | Chiral ligand exchange in the background electrolyte. | chromatographyonline.comchromatographyonline.com |

Mechanistic and Theoretical Investigations of Fmoc L Prolinol Reactivity

Studies on Fmoc Group Cleavage Mechanisms

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in peptide synthesis and other applications of Fmoc-protected compounds like Fmoc-L-Prolinol. Mechanistic studies have focused on understanding the factors that influence the efficiency and selectivity of this deprotection step.

The cleavage of the Fmoc group is highly sensitive to both the solvent and the temperature of the reaction. Research has demonstrated that thermal cleavage of the Fmoc group from Fmoc-L-proline can be achieved at elevated temperatures, with the choice of solvent playing a pivotal role.

In a notable study, the thermal cleavage of Fmoc-L-proline was investigated at 120 °C. The results indicated that quantitative cleavage of the Fmoc group occurred within 15 minutes in polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). chimia.chresearchgate.net In contrast, the reaction was found to be slower in acetonitrile (B52724). researchgate.net Solvents like chloroform, methanol, and chlorobenzene (B131634) did not facilitate the reaction under these conditions. researchgate.net This highlights the importance of dipolar aprotic solvents in promoting the cleavage reaction, possibly by stabilizing the intermediates formed during the E1cB-like mechanism. chimia.ch The decomposition of the carbamate (B1207046) group at temperatures below 200°C is particularly influenced by the presence of aprotic dipolar solvents like DMSO. researchgate.net